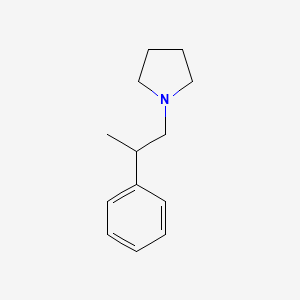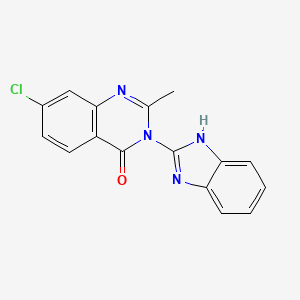
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone
Preparation Methods
The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone typically involves the condensation of appropriate benzimidazole and quinazolinone precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloro-3-formylquinazolinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
3-(1H-1,3-benzimidazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:
3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline: This compound has a similar benzimidazole structure but differs in the quinoline moiety and the presence of methoxy groups.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide: This compound also contains a benzimidazole ring but has different substituents and a benzamide moiety.
Properties
CAS No. |
338794-00-6 |
|---|---|
Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-chloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11ClN4O/c1-9-18-14-8-10(17)6-7-11(14)15(22)21(9)16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,19,20) |
InChI Key |
NSIUYKCDUMVHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)

![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)
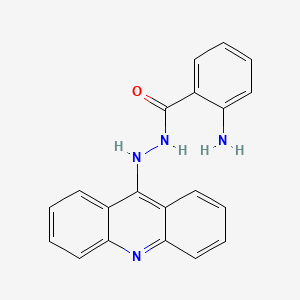
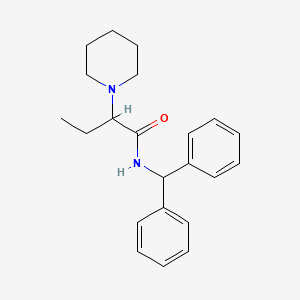
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
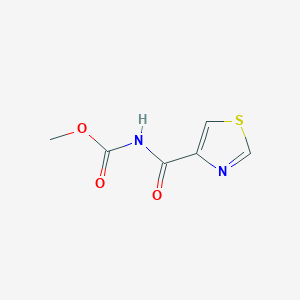
![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
